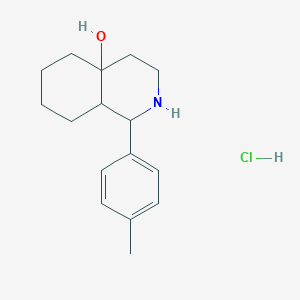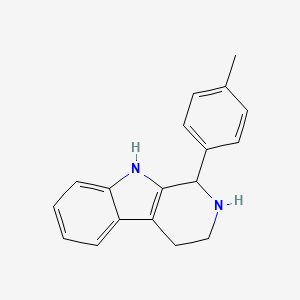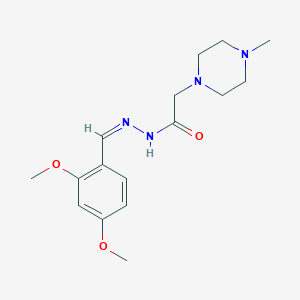
6,7-dimethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
説明
“6,7-dimethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline” is a chemical compound . It is part of the isoquinoline family, which is a class of organic compounds that are widely distributed in nature and have diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides has been carried out . The process involves the bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide using an equivalent of molecular bromine .
Molecular Structure Analysis
The molecular structure of “6,7-dimethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline” can be analyzed using various spectroscopic methods, including 1D- and 2D-NMR, UV, IR, and HRESIMS . The HRESIMS revealed a pseudomolecular ion peak, suggesting a molecular formula of C20H20NO4 .
科学的研究の応用
Anticonvulsant Effects
6,7-Dimethoxyisoquinoline derivatives, including 6,7-dimethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, have been found to produce anticonvulsant effects in various animal models of epilepsy. A study by Gitto et al. (2010) detailed the synthesis of new derivatives of this compound, which showed significant anticonvulsant activity in tests with Dilute Brown non-Agouti (DBA/2) mice. Computational studies helped to understand the pharmacological effects of these compounds (Gitto et al., 2010).
Analgesic and Anti-Inflammatory Properties
The compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a derivative of 6,7-dimethoxyisoquinoline, demonstrated pronounced analgesic and anti-inflammatory effects. Rakhmanova et al. (2022) found that it had a significant effect in reducing pain and inflammation in animal models, suggesting potential medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).
Local Anesthetic Activity and Toxicity
A study by Azamatov et al. (2023) explored the local anesthetic activity and acute toxicity of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. Their research indicated high local anesthetic activity and varying levels of acute toxicity in these derivatives, suggesting the need for further investigation and potential modifications for drug development (Azamatov et al., 2023).
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural analysis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. For instance, Blank and Opatz (2011) described the quantitative deprotonation and alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile to produce various alkaloids, demonstrating the compound's versatility in synthetic organic chemistry (Blank & Opatz, 2011). Similarly, Naicker et al. (2011) conducted a study on optically active diaryl tetrahydroisoquinoline derivatives, providing insights into their crystal structure and potential applications in catalysis (Naicker et al., 2011).
Inotropic Effects on the Heart
The inotropic effects of isoquinoline alkaloids on the heart were examined by Khushmatov et al. (2020). They found that certain derivatives, including those of 6,7-dimethoxyisoquinoline, could influence calcium ion concentration in cardiomyocytes, affecting heart muscle contraction (Khushmatov et al., 2020).
P-Glycoprotein (P-gp) Activity and σ2 Receptor Affinity
Pati et al. (2015) studied the deconstruction of 6,7-dimethoxytetrahydroisoquinoline in mixed P-gp/σ2 receptor agents. They aimed to separate σ2 affinity from P-gp activity, indicating the compound's relevance in developing selective agents for these receptors (Pati et al., 2015).
Synthesis of Novel Derivatives
Aghekyan et al. (2009) utilized 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, a derivative of 6,7-dimethoxyisoquinoline, to synthesize novel compounds with potential pharmacological applications (Aghekyan et al., 2009).
将来の方向性
The future directions for the study of “6,7-dimethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The chemical modification of similar compounds has been suggested as a promising direction for the development of new pharmaceuticals .
特性
IUPAC Name |
6,7-dimethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-4-6-13(7-5-12)18-15-11-17(21-3)16(20-2)10-14(15)8-9-19-18/h4-7,10-11,18-19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHCADRFWTWORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-tolyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromophenyl)-6-chloro[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B3829806.png)
![4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B3829810.png)
![1-methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide](/img/structure/B3829829.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(6-methyl-2-pyridinyl)methyl]ethanamine](/img/structure/B3829834.png)
![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-methylpyridinium iodide](/img/structure/B3829839.png)
![1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3829850.png)
![5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3829856.png)


![6-amino-8-(2-chlorophenyl)-2,4-dioxo-2,3,4,8-tetrahydro-1H-pyrano[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B3829879.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3829890.png)
![4-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3829891.png)

